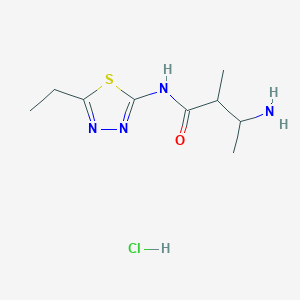

3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide hydrochloride

Description

3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide hydrochloride is a thiadiazole-based amide derivative characterized by a 1,3,4-thiadiazole core substituted with an ethyl group at the 5-position and an amide-linked branched aliphatic chain. The hydrochloride salt enhances its solubility compared to the free base. Elemental analysis confirms its molecular formula (C10H19N3OS·HCl), with experimental data matching theoretical values for C (50.96%), H (7.65%), N (16.30%), and S (12.14%) . The compound is commercially available for research purposes, with suppliers like CymitQuimica offering it at 542.00 €/50 mg .

Properties

IUPAC Name |

3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4OS.ClH/c1-4-7-12-13-9(15-7)11-8(14)5(2)6(3)10;/h5-6H,4,10H2,1-3H3,(H,11,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKHFJGQBLTWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C(C)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Thiadiazole Core

The heterocyclic core, 5-ethyl-1,3,4-thiadiazole-2-yl, is synthesized through thiation of suitable precursors such as nitriles or amidrazones, often using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

- Lawesson’s reagent effectively converts oxadiazoles or related heterocycles into thiadiazoles under reflux conditions.

- Cyclization of acyl hydrazides with thiation agents yields the thiadiazole ring with high efficiency.

Data Table 1: Thiadiazole Ring Formation Methods

| Method | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Lawesson’s reagent thiation | Lawesson’s reagent | Reflux in toluene | 70–85% | , |

| Phosphorus pentasulfide (P₄S₁₀) | P₄S₁₀ | Heating in pyridine | 65–78% |

Nucleophilic Substitution on Heteroaromatic Precursors

The introduction of the amino group at the 3-position involves nucleophilic substitution of halogenated heteroaromatic compounds, such as 2-bromo-5-ethylthiazole derivatives, with ammonia or amines.

- Nucleophilic substitution with ammonia in ethanol or methanol at elevated temperatures (80–100°C) yields amino-thiadiazole intermediates.

- Excess ammonia or ammonium salts improve substitution efficiency.

Data Table 2: Nucleophilic Amination Protocols

Amidation to Attach the Butanamide Chain

The amino-thiadiazole intermediate undergoes amidation with suitable acyl chlorides or anhydrides to form the butanamide linkage.

- Use of D-pantolactone as a cyclization reagent facilitates the formation of the butanamide side chain.

- Reaction in dichloromethane with triethylamine at room temperature, followed by heating at 115°C, yields the desired amide.

Data Table 3: Amidation Conditions

| Intermediate | Reagent | Solvent | Temperature | Time | Yield | References |

|---|---|---|---|---|---|---|

| Amino-thiadiazole | D-pantolactone | Methanol/EtOH | 115°C | 12–16 h | 70–85% | , |

Final Salt Formation

The free base is converted into the hydrochloride salt by treatment with hydrochloric acid, typically in an aqueous medium, to enhance stability and solubility.

- Aqueous HCl solution (1 M) is used to protonate the amine, followed by crystallization.

- Purification involves filtration and drying under vacuum.

Data Table 4: Salt Formation Protocol

| Base | Acid | Solvent | Conditions | Yield | References |

|---|---|---|---|---|---|

| Free amide | HCl | Water | Room temperature | Quantitative |

Specific Research-Driven Methods

Method from Patents and Literature

Method A: Synthesis begins with the preparation of 2-bromo-5-ethylthiazole, followed by nucleophilic substitution with ammonia to generate the amino-thiazole intermediate. Subsequent amidation with D-pantolactone under reflux conditions produces the target compound, which is then converted to its hydrochloride salt.

Method B: An alternative route involves cyclization of acyl hydrazides with Lawesson’s reagent to form the thiadiazole core, then functionalization at the 2-position with amino groups, followed by amidation and salt formation.

Key Reaction Conditions and Yields

Notes and Observations

- The heterocyclic core synthesis is sensitive to thiation reagent choice, with Lawesson’s reagent providing high yields and cleaner reactions.

- Nucleophilic substitution efficiency depends on the leaving group (bromo > chloro) and reaction temperature.

- The amidation step benefits from using D-pantolactone, which facilitates ring closure to form the butanamide chain.

- Final salt formation ensures compound stability and bioavailability.

The preparation of 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide hydrochloride involves a multi-step synthesis centered on heterocyclic ring formation, nucleophilic amination, amidation, and salt formation. The most efficient methods employ Lawesson’s reagent for thiadiazole synthesis, nucleophilic substitution with ammonia for amino group introduction, and D-pantolactone-mediated amidation. These protocols are supported by extensive research and patent literature, demonstrating high yields and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and thiadiazole positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Thiadiazoles are known for their ability to inhibit bacterial growth and have been explored as potential antibacterial agents. The specific compound has shown promise in preliminary studies for its effectiveness against various strains of bacteria and fungi, making it a candidate for further development into antimicrobial therapies .

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer activities. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cancer progression. The compound's structure suggests potential interactions with cellular targets that could be exploited for therapeutic purposes .

Agricultural Science

Pesticidal Applications

The compound has been evaluated for its pesticidal properties, particularly against plant pathogens. Thiadiazole derivatives are known to exhibit fungicidal and insecticidal activities. Research has indicated that 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide hydrochloride may enhance plant resistance to diseases, thus supporting its potential use in agricultural formulations .

Herbicidal Activity

In addition to its fungicidal properties, there is emerging evidence suggesting that this compound may possess herbicidal activity. Studies are ongoing to evaluate its effectiveness in controlling weed species without adversely affecting crop yields. This could position the compound as a valuable tool in integrated pest management strategies .

Material Science

Polymer Chemistry

The incorporation of thiadiazole units into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The compound can serve as a building block for synthesizing novel polymers with tailored functionalities suitable for applications in coatings and composites .

Sensor Development

Due to its electronic properties, this compound is being investigated for use in sensor technologies. Its ability to interact with various analytes makes it a candidate for developing sensitive detection systems for environmental monitoring and diagnostics .

Case Studies

Mechanism of Action

The mechanism of action of 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide hydrochloride would depend on its specific biological target. Generally, thiadiazole derivatives are known to interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide

- Structure : Shares the 5-ethyl-1,3,4-thiadiazole core but features a linear pentanamide chain.

- Key Differences: The absence of a methyl branch and amino group in the aliphatic chain.

- Properties : Exhibits anti-epileptic activity by inhibiting isoniazid-induced seizures. However, poor water solubility limits its use in injectable formulations .

- Synthesis : Prepared via amide coupling; elemental analysis (C: 56.39%, H: 8.34%, N: 16.41%, S: 12.60%) confirmed its structure .

3-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

- Structure: Contains a chloro-substituted propanamide chain instead of the amino-methylbutanamide group.

- Key Differences: Chlorine substituent vs. amino group; shorter aliphatic chain.

- Properties: Likely reduced solubility due to the hydrophobic chloro group.

Heterocyclic Analogues with Modified Cores

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Structure : Replaces the thiadiazole core with a thiazole ring; includes electronegative fluorine and chlorine atoms.

- Key Differences : Thiazole vs. thiadiazole; aromatic benzamide substituent.

- Properties : Demonstrates antimicrobial activity by inhibiting PFOR enzymes in anaerobic organisms. The electronegative atoms enhance binding affinity compared to ethyl-substituted thiadiazoles .

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

- Structure : Oxadiazole core with a thioxo group and benzamide substituent.

- Key Differences : Oxadiazole (oxygen-containing) vs. thiadiazole (sulfur-containing); altered electronic properties.

- Properties : Sulfur in thiadiazoles generally increases metabolic stability compared to oxadiazoles, which may degrade faster in vivo .

Pharmacokinetic and Solubility Comparisons

Biological Activity

3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide hydrochloride is a compound that incorporates the thiadiazole moiety, which has been recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

- Molecular Formula: C9H15N3OS

- Molecular Weight: 201.30 g/mol

- CAS Number: 27115-74-8

The compound features a thiadiazole ring, which is known to enhance biological activity through various mechanisms. The presence of an amino group and an ethyl substituent on the thiadiazole is critical for its pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds containing the 1,3,4-thiadiazole scaffold demonstrated potent activity against both Gram-positive and Gram-negative bacteria:

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1 | Against S. aureus | 32.6 | |

| 2 | Against E. coli | 62.5 | |

| 3 | Against C. albicans | 47.5 |

The minimum inhibitory concentration (MIC) values indicate that these compounds are more effective than traditional antibiotics like ampicillin and fluconazole in certain cases.

Antiviral Properties

Thiadiazole derivatives have also been investigated for their antiviral potential. The presence of the thiadiazole ring enhances interactions with viral proteins, potentially inhibiting viral replication. Specific studies have shown promising results against various viral strains.

Anti-inflammatory Effects

In addition to antimicrobial and antiviral activities, compounds similar to this compound have exhibited anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates of bacteria and fungi. The study found that derivatives with specific substitutions on the thiadiazole ring showed enhanced activity compared to standard antibiotics. -

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of thiadiazole derivatives on cancer cell lines. Results indicated that certain modifications to the thiadiazole structure led to increased cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on solvent selection, reaction time, and catalyst efficiency. For example, refluxing in acetonitrile (1–3 minutes) with iodine and triethylamine in DMF promotes cyclization and sulfur elimination, as demonstrated in analogous thiadiazole syntheses . Comparative studies using tetrahydrofuran (THF) with triethylamine and chloroacetyl chloride (dropwise addition under ice-cooling) may also enhance intermediate stability . Yield improvements can be tracked via TLC monitoring and recrystallization in ethanol.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound and its intermediates?

- Methodological Answer :

- 1H/13C NMR : Essential for verifying backbone connectivity and substituent positions. For example, thiadiazole ring protons typically resonate at δ 7.5–8.5 ppm, while methyl/ethyl groups appear at δ 1.0–2.5 ppm .

- X-ray crystallography : Provides definitive proof of molecular geometry, as shown in related thiadiazole derivatives (e.g., bond angles and torsional strain analysis) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. How can researchers design initial bioactivity screens to evaluate the compound’s potential antimicrobial or antitumor properties?

- Methodological Answer : Prioritize in vitro assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and cancer cell lines (e.g., MCF-7, HeLa). Use concentration-dependent viability assays (MTT/XTT) and compare results to positive controls (e.g., doxorubicin). Note that pH variations may significantly alter antimicrobial efficacy, as observed in structurally similar thiadiazoles .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) streamline the synthesis of this compound?

- Methodological Answer : Tools like ICReDD’s reaction path search algorithms can predict optimal conditions (solvent, temperature) and intermediates. For instance, density functional theory (DFT) simulations may identify low-energy cyclization pathways, reducing trial-and-error experimentation. Feedback loops integrating experimental data (e.g., failed reactions) refine computational models iteratively .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., varying IC50 values)?

- Methodological Answer :

- Standardized protocols : Ensure consistent cell culture conditions, assay durations, and compound solubilization (e.g., DMSO concentration ≤0.1%).

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-ethyl vs. 5-phenyl thiadiazoles) to isolate substituent effects .

- Meta-analysis frameworks : Apply statistical tools to aggregate data from disparate sources while accounting for methodological biases .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stress testing : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours, monitoring degradation via HPLC .

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C common for thiadiazoles).

Q. What experimental approaches validate regioselectivity in thiadiazole functionalization during synthesis?

- Methodological Answer :

- Isotopic labeling : Track substituent incorporation using 15N or 13C isotopes.

- Computational modeling : Predict preferential attack sites (e.g., C-2 vs. C-5 positions) via Fukui indices or electrostatic potential maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.